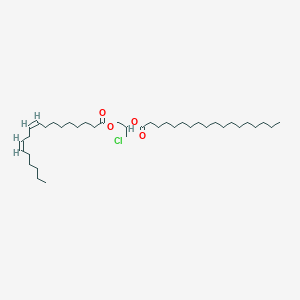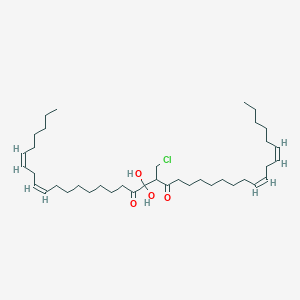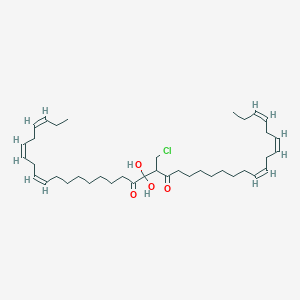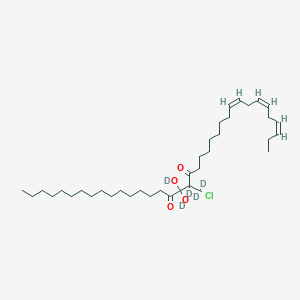![molecular formula C₄₈H₅₉NO₁₅ B1147024 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III CAS No. 143527-72-4](/img/structure/B1147024.png)
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is related to a class of taxol analogues, derived from baccatin III, a natural diterpene extracted from yew trees. These compounds are of interest due to their biological activities, particularly in the context of cancer research (Georg et al., 1992).
Synthesis Analysis
The synthesis of related taxol analogues often involves multiple steps, starting from precursors like 7-triethylsilyl baccatin III. The process includes the formation of N-acyl azetidinones and subsequent reactions to yield the desired derivatives (Georg et al., 1992). Additionally, other methods involve the use of 13-deoxybaccatin III, undergoing processes like oxidation and reduction to form various baccatin III derivatives (Ahn et al., 2002).
Molecular Structure Analysis
The molecular structure of baccatin III derivatives, including the compound , is characterized by multiple rings and functional groups. Solid-state NMR studies of similar compounds have been conducted to understand the conformational differences in various moieties of the molecule (Harper et al., 2002).
Chemical Reactions and Properties
Baccatin III derivatives undergo a range of chemical reactions, including hydroxylation, acylation, and amination, to yield various analogues with different functional groups and biological activities (Baldelli et al., 2003). These reactions are crucial for modifying the compound's properties and enhancing its biological efficacy.
Physical Properties Analysis
The physical properties of baccatin III derivatives like solubility, melting point, and crystalline structure can be influenced by the specific functional groups present in the molecule. The solid-state polymorphism of such compounds has been studied using techniques like X-ray analysis (Harper et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of baccatin III derivatives are affected by the various substituents and their positions on the molecule. Studies have shown how modifications at specific positions can lead to changes in biological activity and interaction with biological targets (Georg et al., 1992).
科学的研究の応用
Synthesis and Characterization
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III, a derivative of baccatin III, is a key intermediate in the synthesis of second-generation anticancer taxoids such as ortataxel. The synthesis involves crucial steps like C(14)β hydroxylation and reduction of the C(13) carbonyl group, offering a practical route for semisynthesis from readily available compounds derived from yews (Baldelli et al., 2003). Impurities identified during docetaxel development led to the characterization of related compounds, furthering understanding of the synthesis process and impurity formation (Vasu Dev et al., 2006).
Advanced Synthetic Techniques
Advanced synthetic techniques have been employed to create derivatives of baccatin III, such as the selective synthesis of 14-amino taxanes, which involves base-induced deprotonation and selective amination. This method has been used to create a new family of antitumor taxanes with amino-based functional groups at the C-14 position, demonstrating the versatility of baccatin III derivatives in drug synthesis (Battaglia et al., 2005).
Pharmacophore Design
Functionalized amino acid derivatives, including those related to baccatin III structures, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showcasing the potential of these compounds in designing new anticancer agents. This research highlights the importance of such derivatives in medicinal chemistry and drug development (Kumar et al., 2009).
Structural and Conformational Studies
Research on the solid-state polymorphism of 10-deacetyl baccatin III, a closely related compound, has provided insights into the origins of NMR shift differences in polymorphs. Understanding the conformational and structural aspects of these compounds is crucial for their application in drug synthesis and design (Harper et al., 2002).
特性
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACHFKTHWNCKY-RTMVWDMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

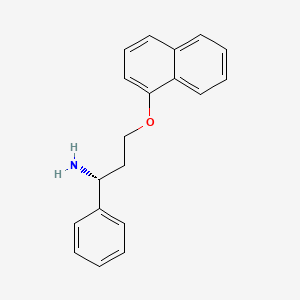
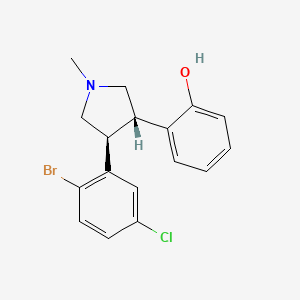
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
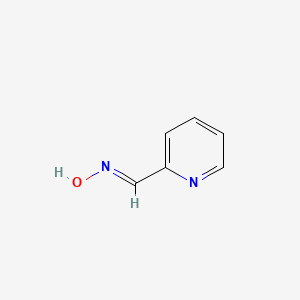
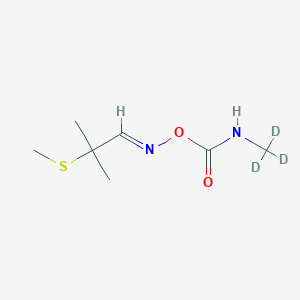
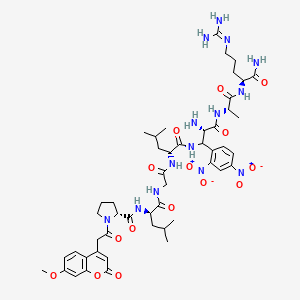
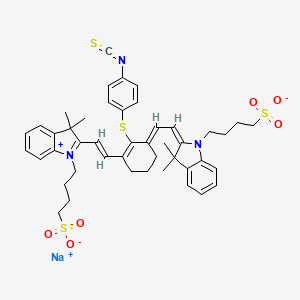
![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)
